![molecular formula C11H14N4O2S B360969 2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide CAS No. 873680-00-3](/img/structure/B360969.png)
2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide
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Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered ring structure with three nitrogen atoms and two carbon atoms . These compounds are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of amines with other compounds. For example, one method involves the reaction of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The specific synthesis pathway can depend on the nucleophilicity of the amine .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo a variety of chemical reactions. For example, they can react with amines under microwave irradiation to afford new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific compound. For example, some of these compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines .Mechanism of Action
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, these compounds are of significant interest in the development of new drugs . Future research will likely continue to explore the synthesis of new 1,2,4-triazole derivatives and investigate their potential therapeutic applications.
properties
IUPAC Name |
2,4,5-trimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-7-4-9(3)10(5-8(7)2)18(16,17)15-11-12-6-13-14-11/h4-6H,1-3H3,(H2,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEISJWPOGGSTFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=NC=NN2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332982 |
Source
|
Record name | 2,4,5-trimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49727817 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide | |
CAS RN |
873680-00-3 |
Source
|
Record name | 2,4,5-trimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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